molecular formula C7H2BrCl2F3 B046991 4-Bromo-3,5-dichlorobenzotrifluoride CAS No. 118754-53-3

4-Bromo-3,5-dichlorobenzotrifluoride

Cat. No. B046991
Key on ui cas rn: 118754-53-3
M. Wt: 293.89 g/mol
InChI Key: IQHSSYROJYPFDV-UHFFFAOYSA-N
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Patent
US05206257

Procedure details

1-Bromo-2,6-dichloro-4-trifluoromethylbenzene (80 g, 0.27 mol) was dissolved in anhydrous diethyl ether (480 ml) and the solution was cooled to -78° C. Butyllithium (2.5M solution in hexane, 100 ml) was added dropwise with stirring in an atmosphere of nitrogen while maintaining the temperature below -70° C. After stirring for a further 1 hour at -78° C. N-formylpiperidine (30.8 g, 0.27 mol) was added dropwise. The mixture was stirred at -78° C. overnight and allowed to warm slowly to 0° C. Hydrochloric acid (2M, 200 ml) was added dropwise to the solution with ice-cooling. The two layers were separated and the organic phase was washed with water, dried over anhydrous sodium sulphate and evaporated to dryness. The oily residue was dissolved in a mixture of ethyl acetate and petroleum spirit (b.p. 60°-80° C.) (1:10) and the solution was filtered through a column of silica. Evaporation of the filtrate and distillation of the resultant oil gave 2,6-dichloro-4-trifluoromethylbenzaldehyde (43.7 g) as a colourless liquid, b.p. 115° C. at 14 mmHg.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:3]=1[Cl:13].C([Li])CCC.[CH:19](N1CCCCC1)=[O:20].Cl>C(OCC)C>[Cl:13][C:3]1[CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:7]([Cl:8])[C:2]=1[CH:19]=[O:20]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1Cl)C(F)(F)F)Cl
Name
Quantity
480 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
30.8 g
Type
reactant
Smiles
C(=O)N1CCCCC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring in an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below -70° C
STIRRING
Type
STIRRING
Details
After stirring for a further 1 hour at -78° C
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at -78° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The two layers were separated
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in a mixture of ethyl acetate and petroleum spirit (b.p. 60°-80° C.) (1:10)
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a column of silica
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate and distillation of the resultant oil

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC(=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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